molecular formula C8H14O3 B13530982 4,4-Dimethyl-2-oxohexanoic acid CAS No. 195433-58-0

4,4-Dimethyl-2-oxohexanoic acid

Cat. No.: B13530982
CAS No.: 195433-58-0
M. Wt: 158.19 g/mol
InChI Key: LPWNRRAEBMQJKZ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-oxohexanoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of hexanoic acid, characterized by the presence of two methyl groups at the fourth carbon and a keto group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxohexanoic acid typically involves the alkylation of a suitable precursor, such as 2-oxohexanoic acid, with a methylating agent. One common method is the use of methyl iodide in the presence of a strong base like sodium hydride. The reaction proceeds via nucleophilic substitution, where the methyl groups are introduced at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can facilitate the methylation reactions under milder conditions, improving yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group, forming 4,4-dimethyl-2-hydroxyhexanoic acid.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of catalysts.

Major Products:

    Oxidation: 4,4-Dimethyl-2,3-dioxohexanoic acid.

    Reduction: 4,4-Dimethyl-2-hydroxyhexanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,4-Dimethyl-2-oxohexanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving metabolic pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-oxohexanoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity. The presence of the keto group allows it to participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

    4,4-Dimethyl-2-hydroxyhexanoic acid: Similar structure but with a hydroxyl group instead of a keto group.

    4,4-Dimethyl-3-oxohexanoic acid: The keto group is at the third carbon instead of the second.

    Hexanoic acid derivatives: Various derivatives with different substituents at the fourth carbon.

Uniqueness: 4,4-Dimethyl-2-oxohexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

195433-58-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4,4-dimethyl-2-oxohexanoic acid

InChI

InChI=1S/C8H14O3/c1-4-8(2,3)5-6(9)7(10)11/h4-5H2,1-3H3,(H,10,11)

InChI Key

LPWNRRAEBMQJKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(=O)C(=O)O

Origin of Product

United States

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